molecular formula C29H41NO4 B12722305 Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester CAS No. 88599-34-2

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester

Cat. No.: B12722305
CAS No.: 88599-34-2
M. Wt: 467.6 g/mol
InChI Key: BXHQKJWGFMPOJS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, an aminocarbonyl group, and a pentadecylphenyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester typically involves the esterification of benzoic acid with 3-pentadecylphenol, followed by the introduction of the aminocarbonyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification and subsequent reactions. For instance, the esterification can be carried out using sulfuric acid as a catalyst and methanol as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenol
  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl acetate

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is unique due to its specific ester linkage and the presence of a long pentadecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications .

Properties

CAS No.

88599-34-2

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

IUPAC Name

(3-pentadecylphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C29H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-19-17-20-25(23-24)33-28(31)26-21-15-16-22-27(26)34-29(30)32/h15-17,19-23H,2-14,18H2,1H3,(H2,30,32)

InChI Key

BXHQKJWGFMPOJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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